molecular formula C9H13NOS2 B11792352 (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol

(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol

Cat. No.: B11792352
M. Wt: 215.3 g/mol
InChI Key: KXSKBUYEMXBULN-UHFFFAOYSA-N
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Description

(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol (CAS: 165315-93-5) is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a tetrahydro-2H-thiopyran-4-yl group and a hydroxymethyl group at the 4-position. Its molecular formula is C₉H₁₃NOS₂, with a molecular weight of approximately 215.34 g/mol . It is frequently studied in medicinal chemistry for its scaffold versatility in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

[2-(thian-4-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H13NOS2/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2

InChI Key

KXSKBUYEMXBULN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC(=CS2)CO

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method employs α-haloketones and thiourea derivatives under basic conditions. For (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol, a modified protocol utilizes 2-bromo-1-(tetrahydro-2H-thiopyran-4-yl)ethan-1-one as the α-haloketone precursor. Reacting this with thiourea in ethanol at reflux yields the thiazole intermediate, which is subsequently reduced to introduce the hydroxymethyl group.

Cyclization of Cysteine Derivatives

Alternative routes involve cysteine analogs. For instance, N-(tetrahydrothiopyran-4-carbonyl)-cysteine undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) to form the thiazoline intermediate, which is oxidized to the thiazole using manganese dioxide (MnO₂). The hydroxymethyl group is introduced via a Friedel-Crafts hydroxymethylation reaction.

Functionalization of the Tetrahydrothiopyran Moiety

The tetrahydro-2H-thiopyran-4-yl group is introduced through either pre-functionalization of the thiazole precursor or post-cyclization coupling:

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromothiazole-4-methanol and tetrahydro-2H-thiopyran-4-ylboronic acid achieves regioselective installation of the thiopyran group. Optimized conditions use Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base in tetrahydrofuran (THF) at 80°C, yielding the coupled product in 68–72% efficiency.

Nucleophilic Aromatic Substitution

Electrophilic thiazoles bearing leaving groups (e.g., chloride) at the 2-position react with tetrahydro-2H-thiopyran-4-thiol under basic conditions (e.g., NaH in DMF). This method favors C–S bond formation but requires stringent anhydrous conditions to minimize hydrolysis.

Hydroxymethyl Group Introduction

The methanol functional group is typically introduced via one of the following methods:

Reduction of Carboxylic Acids or Esters

Reduction of 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid using lithium aluminum hydride (LiAlH₄) in THF yields the primary alcohol. Alternatively, catalytic hydrogenation (H₂/Pd-C) of the corresponding methyl ester achieves similar results with higher selectivity.

Hydroxymethylation of Thiazole

Direct hydroxymethylation employs paraformaldehyde and hydrochloric acid (HCl) in a Mannich-type reaction. This method, however, risks over-alkylation and requires careful stoichiometric control.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling reactions but may promote side reactions in acid-sensitive steps.

  • Ether solvents (THF, dioxane) are preferred for Grignard or hydride reductions due to their compatibility with strong bases.

Temperature and pH Control

  • Cyclization reactions often require elevated temperatures (80–100°C), whereas reductions (e.g., LiAlH₄) are performed at 0°C to room temperature to prevent over-reduction.

  • pH adjustments during workup (e.g., neutralization with NaHCO₃) mitigate decomposition of acid-labile intermediates.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 4.65 (s, 2H, CH₂OH), δ 3.15–3.25 (m, 2H, thiopyran SCH₂), and δ 2.75–2.85 (m, 1H, thiopyran CH).

  • LC-MS : Molecular ion peak at m/z 215.3 [M+H]⁺ confirms molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times consistent across batches.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of thiopyran sulfur : Additives like triethylamine (Et₃N) scavenge reactive oxygen species during synthesis.

  • Thiazole ring opening : Controlled stoichiometry of reducing agents (e.g., LiAlH₄) prevents degradation.

Scalability Issues

  • Catalyst leaching : Immobilized Pd catalysts (e.g., Pd/C) improve recovery in cross-coupling reactions.

  • Solvent recovery : Distillation and molecular sieves enable THF reuse, reducing costs .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in the methanol substituent undergoes oxidation under controlled conditions. Common oxidizing agents convert this group to a carboxylic acid or aldehyde, depending on reaction selectivity:

Reagent Conditions Product Source
Dess-Martin periodinaneDichloromethane, rt(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid
KMnO₄Acidic aqueous solutionCorresponding carboxylic acid

This reactivity aligns with oxidation patterns observed in similar alcohol-containing heterocycles .

Thiopyran Sulfur Oxidation

The tetrahydrothiopyran moiety’s sulfur atom is susceptible to oxidation, particularly with strong oxidizing agents:

Reagent Product Notes
mCPBASulfoxide derivativeSelective epoxidation unlikely due to steric hindrance
H₂O₂/Fe²⁺Sulfone derivativeRequires harsh conditions

This reactivity is inferred from safety data indicating incompatibility with oxidizing agents .

Cycloaddition and Ring Functionalization

The thiazole ring engages in [4+2] cycloaddition reactions, as demonstrated in thiopyrano[2,3-d]thiazole synthesis :

Example:
Thiazole+N-arylmaleimideΔThiopyrano[2,3-*d*]thiazole adduct\text{Thiazole} + \text{N-arylmaleimide} \xrightarrow{\Delta} \text{Thiopyrano[2,3-*d*]thiazole adduct}

Key conditions:

  • Reflux in toluene or DMF

  • Catalyzed by Lewis acids (e.g., ZnCl₂)

Coupling Reactions

The methanol group can be functionalized to enable cross-coupling. After oxidation to a carboxylic acid, amide bond formation is feasible:

Stepwise process:

  • Oxidation : Methanol → Carboxylic acid (see Section 1).

  • Amide coupling : Use HOBt/HCTU with amines (e.g., 4,4-difluorocyclohexylamine) .

Example product :
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxamide\text{(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxamide}

Biological Activity and Reactivity

Preliminary studies suggest interactions with biological targets via hydrogen bonding (methanol OH) and π-π stacking (thiazole ring) . While not a direct chemical reaction, this informs medicinal chemistry applications.

Stability and Decomposition

Under extreme conditions (e.g., combustion), the compound decomposes to:

  • Carbon oxides

  • Sulfur oxides

  • Nitrogen oxides

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiopyran moieties exhibit significant antimicrobial properties. For instance, derivatives of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol have been evaluated for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound derivatives can modulate inflammatory pathways. These compounds may inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs . The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling, a key player in inflammation.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of thiazole-containing compounds. This compound has shown promise in inhibiting cancer cell proliferation in various models, including lung and breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells is under exploration, indicating a pathway for therapeutic applications .

Pesticide Development

The thiazole ring structure is known to enhance the bioactivity of pesticides. Compounds like this compound are being researched for their potential as environmentally friendly pesticides. Preliminary studies suggest that these compounds may effectively target agricultural pests while minimizing harm to beneficial insects .

Plant Growth Regulators

There is emerging evidence that certain thiazole derivatives can act as plant growth regulators. They may promote root development and enhance resistance to environmental stressors, thus improving crop yield and resilience .

Polymer Synthesis

The unique chemical structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties of materials. Research into its use as a monomer or additive in polymer production is ongoing, with promising results in improving thermal stability and flexibility .

Nanocomposite Development

This compound can also be utilized in the synthesis of nanocomposites, where it may serve as a functionalizing agent for nanoparticles. Such nanocomposites could find applications in electronics and photonics due to their enhanced electrical conductivity and optical properties .

Mechanism of Action

The mechanism of action of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related molecules based on substituent variations and heteroatom substitutions:

Compound Name CAS No. Molecular Formula Key Features Similarity Score
(2-Cyclopropylthiazol-4-yl)methanol 937663-77-9 C₇H₉NOS Cyclopropyl substituent at thiazole 2-position; lacks thiopyran ring. 0.95
(2-Methylthiazol-4-yl)methanol 1478716-69-6 C₅H₇NOS Methyl group at thiazole 2-position; simpler structure. 0.84
[2-(Oxan-4-yl)-1,3-thiazol-4-yl]methanol 1502997-12-7 C₉H₁₃NO₂S Tetrahydro-2H-pyran-4-yl group (oxygen instead of sulfur in the ring). N/A
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)methanol N/A C₉H₁₃NOS₂ Positional isomer (thiazol-5-yl vs. 4-yl); same molecular formula as target. N/A
(Tetrahydro-2H-thiopyran-4-yl)methanol 100277-27-8 C₆H₁₂OS Lacks thiazole ring; simpler thiopyran derivative. N/A
Key Observations:
  • Heteroatom Influence: Replacing sulfur in the thiopyran ring with oxygen (as in [2-(oxan-4-yl)-1,3-thiazol-4-yl]methanol) reduces electron-withdrawing effects, which may impact reactivity and solubility .

Physicochemical Properties

  • Lipophilicity : The thiopyran group increases lipophilicity compared to oxygen-containing analogs, as sulfur’s polarizability enhances hydrophobic interactions .
  • Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) in the target compound provides hydrogen-bonding capability, a feature shared with simpler analogs like (2-methylthiazol-4-yl)methanol .

Biological Activity

The compound (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

  • Molecular Formula : C9H13NOS2
  • Molecular Weight : 215.34 g/mol
  • CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiazoles and thiopyrans have shown effectiveness against a range of bacterial strains, including Haemophilus influenzae and Moraxella catarrhalis . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

A study involving thiazole derivatives demonstrated that they could inhibit the growth of human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. These compounds displayed cytotoxic activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
  • Cell Membrane Disruption : Altering membrane integrity in bacteria, leading to cell death.
  • Apoptotic Pathways Activation : Inducing programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

StudyFindings
Bioactive Fluorenes Study Identified thiazole derivatives with significant anticancer activity against A-549 and MCF-7 cells.
Antibacterial Activity Research Found potent leads among oxazolidinones derived from thiopyran structures effective against respiratory pathogens.
Molecular Docking Studies Suggested binding interactions with DHFR, indicating potential for drug development targeting cancer and bacterial infections.

Q & A

Q. What are the established synthetic routes for (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol?

The compound is synthesized via multistep reactions. One method involves condensation of 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine with aldehydes (e.g., 2-chlorobenzaldehyde) in dichloromethane, followed by reduction with sodium borohydride . Another approach employs thiazole ring formation through cyclization of thiourea derivatives under reflux in ethanol, with acetic acid as a catalyst . Purification typically involves recrystallization from ethanol or DMF-EtOH mixtures .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. Key parameters include space group determination (e.g., monoclinic P21/c), bond angles, and intermolecular interactions (e.g., C–H···O, π–π stacking). For example, analogous thiazole-coumarin hybrids were characterized with a = 6.0686 Å, b = 18.6887 Å, and β = 91.559° . Hydrogen bonding and van der Waals interactions are mapped using Hirshfeld surface analysis .

Q. What analytical techniques are used for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Complementary methods include FTIR for functional group analysis (e.g., hydroxyl and thiazole peaks) and Karl Fischer (KF) titration for moisture content . TLC on RP-2 plates with acetonitrile/ammonium acetate buffer (4:1) is used for rapid screening .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Density Functional Theory (DFT) calculations validate experimental NMR/IR data by simulating molecular electrostatic potential (MEP) surfaces and non-covalent interaction (NCI) indices. For instance, discrepancies in π-stacking modes in thiazole-coumarin hybrids were resolved by comparing DFT-predicted vs. observed π–π interaction energies . Molecular docking further clarifies biomolecular binding conformations .

Q. What strategies optimize the compound’s bioactivity against cancer cell lines?

Structure-activity relationship (SAR) studies highlight the importance of the tetrahydrothiopyran and thiazole moieties. Modifications at the C-4 position of the thiazole ring (e.g., introducing pyridinyl or quinoxalinyl groups) enhance anti-proliferative activity. In vitro assays (e.g., MTT on MCF-7 cells) combined with molecular docking to kinase targets (e.g., EGFR) guide rational design .

Q. How are solvent effects managed in reaction optimization?

Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may increase side reactions. A study on analogous thiazoles showed ethanol as optimal for reflux (2–7 hours, 70–80% yield), balancing reaction rate and byproduct formation . Green chemistry approaches, like using water-ethanol mixtures, are emerging but require pH control to prevent hydrolysis .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

High-resolution data (>1.0 Å) reduce ambiguity, but twinning or disorder in the tetrahydrothiopyran ring complicates refinement. SHELXL’s TWIN and BASF commands resolve twinning, while PART instructions model disorder. For example, a 0.987 g/cm³ density mismatch between experimental and predicted values was corrected using restraints on thermal parameters .

Data Contradiction Analysis

Q. How to reconcile discrepancies between predicted and observed pKa values?

Predicted pKa (10.33±0.10) may deviate due to solvent effects or protonation state changes in the solid phase. Experimental determination via potentiometric titration in aqueous DMSO (10% v/v) validates computational models. Adjustments are made using the Henderson-Hasselbalch equation with activity coefficients .

Q. Why do anti-cancer activity results vary across similar derivatives?

Bioactivity variations stem from subtle structural differences. For example, replacing the 4-methyl group in thiazole with a phenyl group increased IC50 by 3-fold in A549 cells due to enhanced hydrophobic interactions . Meta-analysis of cytotoxicity data (e.g., using GraphPad Prism) identifies outliers and validates trends .

Methodological Recommendations

  • Synthesis: Prioritize sodium borohydride reduction for higher yields (>70%) over catalytic hydrogenation .
  • Characterization: Combine SC-XRD with DFT for robust structural validation .
  • Bioassays: Use standardized cell lines (e.g., HepG2, MCF-7) and normalize data to positive controls (e.g., doxorubicin) .

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